molecular formula C8H7F2NO3 B2728376 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid CAS No. 1860877-01-5

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid

Cat. No.: B2728376
CAS No.: 1860877-01-5
M. Wt: 203.145
InChI Key: QYFZFRMIKQDWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

One common synthetic route includes the use of fluorinating agents and methoxylation reactions under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group contributes to its solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar compounds to 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid include other fluorinated pyridine derivatives and methoxy-substituted acetic acids. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of fluorine and methoxy groups in this compound distinguishes it from other related compounds .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial processes.

Properties

IUPAC Name

2,2-difluoro-2-(5-methoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFZFRMIKQDWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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